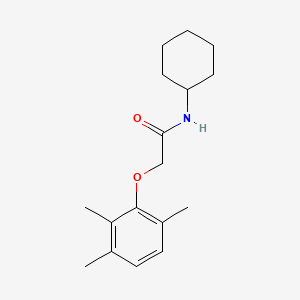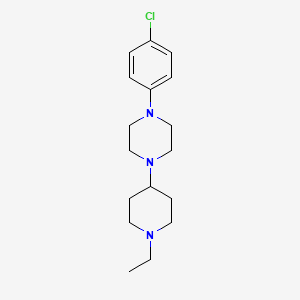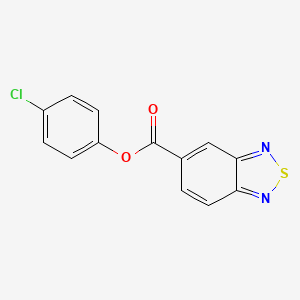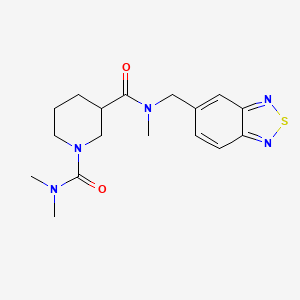
N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a trimethylphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3,6-trimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
- N-cyclohexyl-2-(4-formylphenoxy)acetamide
- N-cyclohexyl-2-(2,4,6-trimethylphenoxy)acetamide
Comparison: N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific positioning of the trimethyl groups on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Properties
IUPAC Name |
N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-9-10-13(2)17(14(12)3)20-11-16(19)18-15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCOFCUJMVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B5676381.png)

![2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B5676390.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)benzoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5676391.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5676407.png)

![9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5676412.png)
![3-((3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5676415.png)
![1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5676417.png)
![1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5676427.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676431.png)
![1-cyclopentyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B5676446.png)
![N-[(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylpyrrolidin-3-yl]-2-methylsulfanylacetamide](/img/structure/B5676467.png)
